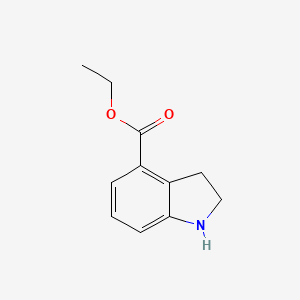

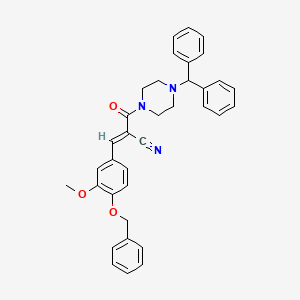

![molecular formula C13H17Cl2N3S B2679181 6-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride CAS No. 1216376-50-9](/img/structure/B2679181.png)

6-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “6-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride” is an organic compound that has gained significant scientific interest due to its diverse chemical and biological properties. It is structurally related to the compound “2-Methyl-4-(4-methyl-piperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine”, also known as olanzapine, which is used in the treatment of schizophrenia and related psychoses .

Synthesis Analysis

The synthesis of compounds similar to “this compound” involves reactions of 1-methylpiperazine or 3- and 4-(4-methylpiperazin-1-ylmethyl)aniline with 4-chlorobenzoyl chloride . Another method involves the reaction of 4-methyl-3-nitroaniline with 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride or benzotriazol-1-yl 4-(4-methylpiperazin-1-ylmethyl)benzoate .Molecular Structure Analysis

The molecular structure of compounds similar to “this compound” has been characterized by various techniques such as HRMS, IR, 1H and 13C NMR experiments . For instance, the diazepine ring of olanzapine exists in a puckered conformation with the thiophene and phenyl rings making a dihedral angle of 57.66 (7)° and the piperazine ring adopts a chair conformation with the methyl group in an equatorial position .Chemical Reactions Analysis

The chemical reactions involving compounds similar to “this compound” have been studied. For example, 4-Chloro-N-[4-(4-methylpiperazin-1-ylmethyl)phenyl]benzamide reacted with imidazole, quinolin-5-amine, and 2-methylquinolin-5-amine to give substituted 4-amino-N-[4-(4-methylpiperazin-1-ylmethyl)phenyl]benzamides .Applications De Recherche Scientifique

Molecular Structure and Conformational Stability

One key area of research involves the investigation of molecular structure and conformational stability using computational chemistry techniques. For instance, studies have used ab initio Hartree-Fock and Density Functional Theory (DFT) methods to calculate the molecular geometry and vibrational frequencies of related benzothiazole derivatives. These investigations provide detailed insights into the conformational stability and electronic properties of these compounds, which are crucial for their potential applications in drug design and materials science (Taşal & Kumalar, 2010).

Synthetic Pathways and Building Blocks

Another significant application is in the development of new synthetic pathways for benzothiazole derivatives. Researchers have described elegant synthesis methods for hydroxy-substituted 2-aminobenzothiazole-6-carboxylic acid derivatives. These compounds serve as versatile building blocks in drug discovery, offering possibilities to explore chemical space around benzothiazole molecules for the development of new therapeutic agents (Durcik et al., 2020).

Corrosion Inhibition

Benzothiazole derivatives have also been evaluated for their application as corrosion inhibitors. Research focusing on the corrosion inhibition efficiency of these compounds for oil-well tubular steel in hydrochloric acid solution shows promising results. Such studies highlight the potential of benzothiazole derivatives in industrial applications, protecting metals against corrosion through effective surface adsorption mechanisms (Yadav, Sharma, & Kumar, 2015).

Anticancer Activity

The evaluation of anticancer activity is another crucial application. Several benzothiazole derivatives have been synthesized and tested for their antitumor properties. For example, compounds containing the benzothiazole moiety have shown significant activity against various cancer cell lines, providing a foundation for the development of new anticancer agents (Havrylyuk et al., 2010).

Homogeneous Catalysis

Furthermore, benzothiazole derivatives have been used as catalysts in organic synthesis. The application of these compounds in facilitating the synthesis of 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives under aqueous media demonstrates their versatility as efficient and homogeneous catalysts. This opens up new avenues for green chemistry and sustainable chemical processes (Khazaei et al., 2015).

Propriétés

IUPAC Name |

6-chloro-4-methyl-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClN3S.ClH/c1-9-7-10(14)8-11-12(9)15-13(18-11)17-5-3-16(2)4-6-17;/h7-8H,3-6H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFZILTVGHPNJIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=C(S2)N3CCN(CC3)C)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17Cl2N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

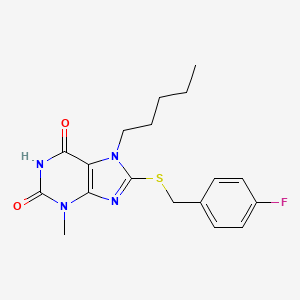

![N-(butan-2-yl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2679098.png)

![N-(2,4-difluorophenyl)-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2679099.png)

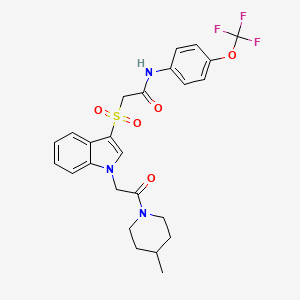

![Ethyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2679102.png)

![1-[5-(4-Methylphenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2679104.png)

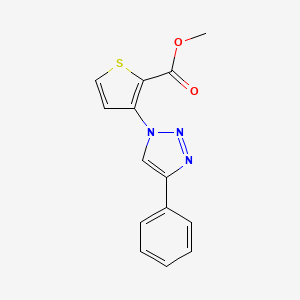

![methyl 4-(2-(4-bromophenyl)-4,6-dioxohexahydro-2H-pyrrolo[3,4-d]isoxazol-3-yl)benzoate](/img/structure/B2679108.png)

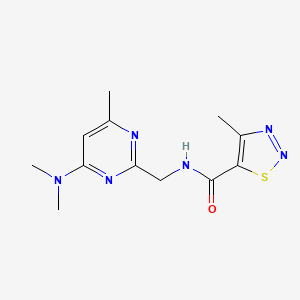

![N-(3,4-dimethylphenyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2679111.png)

![N-(2-chloro-4-methylphenyl)-2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2679117.png)

![N-[1-(Hydroxymethyl)-2,3-dihydroinden-1-yl]but-2-ynamide](/img/structure/B2679119.png)